molecular formula C8H13N3O3 B13124957 1,3,5-Triazine-2,4(1H,3H)-dione, 6-ethoxy-3-(1-methylethyl)- CAS No. 40943-47-3

1,3,5-Triazine-2,4(1H,3H)-dione, 6-ethoxy-3-(1-methylethyl)-

Cat. No.: B13124957
CAS No.: 40943-47-3
M. Wt: 199.21 g/mol
InChI Key: VNTDZDJWMPDWKA-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4(1H,3H)-dione, 6-ethoxy-3-(1-methylethyl)- is a heterocyclic organic compound It belongs to the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2,4(1H,3H)-dione, 6-ethoxy-3-(1-methylethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl isocyanate with isopropylamine in the presence of a catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the triazine ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions can lead to more efficient and cost-effective production processes.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4(1H,3H)-dione, 6-ethoxy-3-(1-methylethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The ethoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines.

Scientific Research Applications

1,3,5-Triazine-2,4(1H,3H)-dione, 6-ethoxy-3-(1-methylethyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4(1H,3H)-dione, 6-ethoxy-3-(1-methylethyl)- involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved can include inhibition of DNA synthesis or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-Triazine-2,4(1H,3H)-dione, 6-methoxy-3-(1-methylethyl)-
  • 1,3,5-Triazine-2,4(1H,3H)-dione, 6-ethoxy-3-(1-ethyl)-

Uniqueness

1,3,5-Triazine-2,4(1H,3H)-dione, 6-ethoxy-3-(1-methylethyl)- is unique due to its specific functional groups, which confer distinct chemical and physical properties

Properties

CAS No.

40943-47-3

Molecular Formula

C8H13N3O3

Molecular Weight

199.21 g/mol

IUPAC Name

6-ethoxy-3-propan-2-yl-1H-1,3,5-triazine-2,4-dione

InChI

InChI=1S/C8H13N3O3/c1-4-14-6-9-7(12)11(5(2)3)8(13)10-6/h5H,4H2,1-3H3,(H,9,10,12,13)

InChI Key

VNTDZDJWMPDWKA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=O)N(C(=O)N1)C(C)C

Origin of Product

United States

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